tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoxaline moiety, which is known for its biological activity, and a piperidine ring, which is a common structural motif in many pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. The quinoxaline moiety is known for its biological activity, and the piperidine ring can enhance the compound’s binding affinity to biological targets .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: This compound features a pyridine ring instead of a quinoxaline moiety.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has a piperazine ring and an ethoxy group.
tert-Butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate: This compound features a spirocyclic structure.
Uniqueness
tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate is unique due to its combination of a quinoxaline moiety and a piperidine ring. This structure provides a balance of biological activity and chemical versatility, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C19H27N5O2 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
tert-butyl 2-[[(6-aminoquinoxalin-2-yl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27N5O2/c1-19(2,3)26-18(25)24-9-5-4-6-14(24)11-22-17-12-21-16-10-13(20)7-8-15(16)23-17/h7-8,10,12,14H,4-6,9,11,20H2,1-3H3,(H,22,23) |
InChI Key |
PLKUYOGISNNLIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC2=CN=C3C=C(C=CC3=N2)N |
Origin of Product |
United States |
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